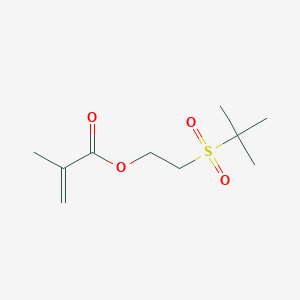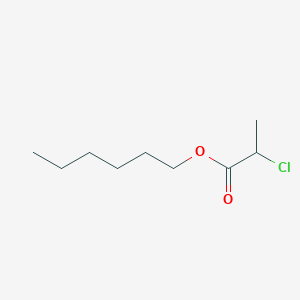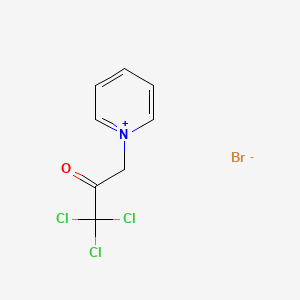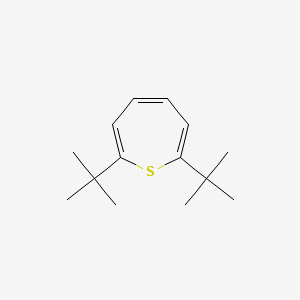
2,7-Di-tert-butylthiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di-tert-butylthiepin: is an organic compound with the molecular formula C14H22S . It belongs to the class of thiepins, which are seven-membered heterocyclic compounds containing sulfur. This compound is particularly notable for its thermal stability, which is attributed to the steric hindrance provided by the two tert-butyl groups at positions 2 and 7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-di-tert-butylthiepin typically involves the reaction of 2,6-di-tert-butylthiopyrylium salt with appropriate reagents. The process includes several steps, such as the formation of intermediates and their subsequent transformation into the final product .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Di-tert-butylthiepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unstable intermediates such as thiepin 1-oxide.
Substitution: Electrophilic substitution reactions at the sulfur atom can lead to the formation of rearranged aromatized compounds.
Bromination: Depending on the reaction conditions, bromination can yield either ring-contracted thiophene or thiopyran.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4 + 2] cycloaddition with tetracyanoethylene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Methyl iodide and silver tetrafluoroborate are often used in electrophilic substitution reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.
Cycloaddition: Tetracyanoethylene is a common reagent for cycloaddition reactions.
Major Products Formed:
Oxidation: Thiepin 1-oxide.
Substitution: Aromatized compounds.
Bromination: Thiophene and thiopyran derivatives.
Cycloaddition: [4 + 2] adducts.
Wissenschaftliche Forschungsanwendungen
2,7-Di-tert-butylthiepin has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-di-tert-butylthiepin involves its interaction with various molecular targets and pathways. The steric hindrance provided by the tert-butyl groups influences its reactivity and stability. The compound’s electronic structure, as studied through photoelectron spectroscopy, reveals insights into its ionization and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Thiepin: The parent compound without tert-butyl groups.
2,7-Dimethylthiepin: A derivative with methyl groups instead of tert-butyl groups.
Thieno[3,4-d]thiepin: A fused ring system containing thiepin.
Comparison: 2,7-Di-tert-butylthiepin is unique due to its enhanced thermal stability, which is primarily attributed to the steric effects of the tert-butyl groups. This stability makes it a valuable compound for studying the properties of thiepins and their derivatives .
Eigenschaften
CAS-Nummer |
83670-21-7 |
|---|---|
Molekularformel |
C14H22S |
Molekulargewicht |
222.39 g/mol |
IUPAC-Name |
2,7-ditert-butylthiepine |
InChI |
InChI=1S/C14H22S/c1-13(2,3)11-9-7-8-10-12(15-11)14(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
QJDZGLJXRXAYHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C(S1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
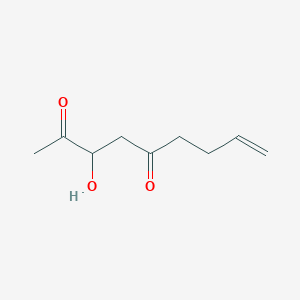
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
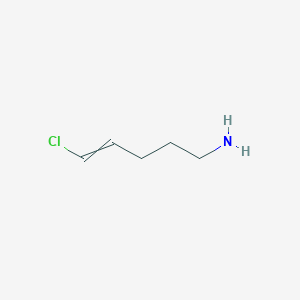
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
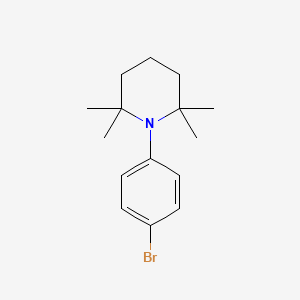
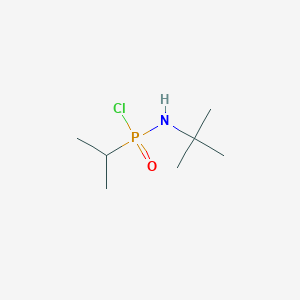
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
